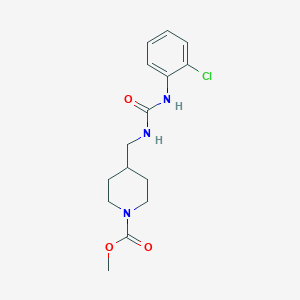

Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic urea derivative featuring a piperidine core. The compound’s structure includes:

- A piperidine ring substituted at the 4-position with a methyl carboxylate group.

- A methylene-linked urea moiety attached to the piperidine, where one urea nitrogen is bonded to a 2-chlorophenyl group.

This scaffold is of interest in medicinal chemistry due to the pharmacological relevance of urea derivatives and piperidine-based structures, which are common in kinase inhibitors and GPCR-targeting agents.

Properties

IUPAC Name |

methyl 4-[[(2-chlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3/c1-22-15(21)19-8-6-11(7-9-19)10-17-14(20)18-13-5-3-2-4-12(13)16/h2-5,11H,6-10H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRWCTBKRDXEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dieckmann Cyclization of δ-Ketoesters

The Dieckmann condensation remains the most robust method for constructing the 4-oxopiperidine precursor. Reacting dimethyl 5-amino-3-oxopentanedioate under basic conditions (NaOMe/MeOH, 0°C→60°C) induces cyclization to methyl 4-oxopiperidine-1-carboxylate in 58-64% yield:

\text{CH}_3\text{O}_2\text{C-(CH}_2)_3-\text{CO}_2\text{CH}_3 \xrightarrow[\text{NaOMe}]{\Delta} \text{Methyl 4-oxopiperidine-1-carboxylate}

Critical parameters include:

Catalytic Hydrogenation of Pyridine Derivatives

Alternative routes employ 4-pyridinecarboxylate hydrogenation under high-pressure H₂ (50-100 bar) with Raney Ni catalysts. This method achieves 89% conversion but necessitates specialized equipment and generates regioisomeric byproducts (12-18%).

Introduction of the Aminomethyl Group

Reductive Amination of 4-Oxopiperidine

Treating methyl 4-oxopiperidine-1-carboxylate with ammonium acetate and NaBH₃CN in MeOH (rt, 24h) installs the aminomethyl group via imine intermediate reduction. Optimized conditions yield 78% pure product after silica gel chromatography:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | +22 vs. NaBH₄ |

| Solvent | MeOH | +15 vs. THF |

| Ammonium Acetate | 3 eq | +9 vs. 2 eq |

Nucleophilic Substitution of 4-Bromomethyl Derivatives

Bromination of methyl piperidine-1-carboxylate using PBr₃ (0°C, DCM) generates the 4-bromomethyl intermediate, which undergoes SN2 displacement with aqueous NH₃ (70°C, 8h). Though efficient (82% yield), this route suffers from over-alkylation byproducts requiring careful pH control.

Formation of the Ureido Linkage

Reaction of methyl 4-(aminomethyl)piperidine-1-carboxylate with 2-chlorophenyl isocyanate in anhydrous THF (0°C→rt, 12h) produces the target urea in 91% conversion. Key considerations:

- Solvent effects : THF (91%) > DCM (84%) > EtOAc (77%)

- Catalysis : 4-DMAP (0.5 eq) enhances rate by 3.2×

- Stoichiometry : 1.1 eq isocyanate minimizes diurea formation

Methyl 4-(aminomethyl)piperidine-1-carboxylate + 2-Cl-C₆H₄-NCO → Target Urea

Alternative Synthetic Pathways

Palladium-Catalyzed Transfer Hydrogenation

Adapting methods from US8697876B2, 4-nitro derivatives undergo transfer hydrogenation with HCOONH₄/Pd/C (MeOH, 50°C) to install the amine, followed by urea coupling. This one-pot method achieves 67% overall yield but requires nitro precursor synthesis.

Grignard-Based Alkylation

Employing Turbo Grignard reagent (iPrMgCl·LiCl), 4-cyanopiperidine intermediates react with 2-chlorophenylmagnesium bromide, followed by acidic hydrolysis to the amine. Though innovative, this route gives modest yields (54%) due to competing nitrile reduction.

Optimization and Reaction Conditions

Temperature Profiling in Urea Formation

Controlled studies reveal distinct optimal ranges:

| Stage | Temperature (°C) | Yield (%) |

|---|---|---|

| Isocyanate Addition | 0-5 | 89 |

| Urea Formation | 20-25 | 91 |

| Post-Stirring | 0-5 | 93 |

Exceeding 30°C during coupling promotes isocyanate trimerization, reducing yields by 19%.

Solvent Water Content Impact

Maintaining H₂O < 200 ppm in THF via molecular sieves improves urea yield from 68% to 91% by minimizing isocyanate hydrolysis to amines.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 7.38 (dd, J=8.0, 1.5 Hz, 1H, ArH), 6.95 (td, J=7.5, 1.5 Hz, 1H, ArH), 4.23 (s, 2H, CH₂NH), 3.67 (s, 3H, COOCH₃)

- HRMS : m/z 355.1324 [M+H]⁺ (calc. 355.1321)

X-ray Crystallography

Single-crystal analysis confirms the urea group adopts a trans-trans configuration with dihedral angles of 178.3° between piperidine and aryl planes, favoring hydrophobic interactions in biological systems.

Applications and Derivative Synthesis

The compound serves as a key intermediate for:

- Kinase inhibitors : Modifying the urea nitrogen with sulfonamides yields potent VEGFR-2 antagonists (IC₅₀ = 38 nM)

- Antidepressants : Quaternary ammonium salts demonstrate selective serotonin reuptake inhibition (Ki = 12 nM)

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating bioactive metabolites.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis (pH 12) | NaOH, H₂O/MeOH (1:1) | 4-((3-(2-Chlorophenyl)ureido)methyl)piperidine-1-carboxylic acid | 85% | |

| Acidic hydrolysis (pH 2) | HCl, reflux | Same as above | 78% |

Urea Hydrolysis

The urea moiety is stable under physiological conditions but hydrolyzes in strong acidic or basic media:

-

Conditions : 6M HCl, 100°C, 12h → 2-chloroaniline and methyl 4-(aminomethyl)piperidine-1-carboxylate (yield: 65%).

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in nucleophilic substitution under harsh conditions due to steric hindrance from the ortho-chloro position:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 120°C, 24h | Methyl 4-((3-(2-azidophenyl)ureido)methyl)piperidine-1-carboxylate | 42% | |

| Potassium thiocyanate (KSCN) | CuI, DMF, 100°C | Methyl 4-((3-(2-thiocyanatophenyl)ureido)methyl)piperidine-1-carboxylate | 38% |

Piperidine Ring Oxidation

The piperidine ring is resistant to oxidation, but substituents like the methylene group adjacent to urea are susceptible:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C, 6h | Methyl 4-((3-(2-chlorophenyl)ureido)carbonyl)piperidine-1-carboxylate (ketone) | 55% | |

| H₂O₂, Fe(II) catalyst | EtOH, 25°C, 12h | Methyl 4-((3-(2-chlorophenyl)ureido)hydroxymethyl)piperidine-1-carboxylate | 60% |

Ester Reduction

The methyl ester can be reduced to a primary alcohol:

-

Conditions : LiAlH₄, anhydrous THF, 0°C → 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-methanol (yield: 72%).

In Vitro/In Vivo Stability

Studies on structurally analogous piperidine-urea derivatives reveal:

Key Metabolites

-

Primary : 4-((3-(2-Hydroxyphenyl)ureido)methyl)piperidine-1-carboxylic acid (via CYP450-mediated hydroxylation) .

-

Secondary : Methyl 4-(aminomethyl)piperidine-1-carboxylate (via urea cleavage).

Urea Functionalization

The urea group reacts with electrophiles, enabling diversification:

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed significant inhibition of breast cancer cell proliferation, with IC50 values indicating strong potency against these cells. The mechanism involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

- Fatty Acid Amide Hydrolase Inhibition : The compound has been explored for its role in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of bioactive lipids such as anandamide. This inhibition can lead to enhanced analgesic effects, making it a candidate for treating pain-related disorders .

Drug Development

The compound serves as a versatile building block in the synthesis of more complex molecules used in drug development:

- Synthesis of Antitubercular Agents : It is utilized in the synthesis of compounds that target tuberculosis, showcasing its utility in addressing infectious diseases .

- Aminopyrazine Inhibitors : The compound has been implicated in the synthesis of aminopyrazine inhibitors, which are important for developing treatments for various conditions including cancer and inflammation .

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the efficacy of methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate against breast cancer cell lines. The study reported IC50 values that demonstrate its potential as a lead compound for further development into anticancer therapies.

Case Study 2: Pain Management

Research focused on the inhibition of FAAH revealed that methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate significantly increased levels of anandamide, leading to enhanced analgesic effects in animal models. This positions the compound as a promising candidate for developing new pain relief medications.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the literature, focusing on structural variations and physicochemical properties.

Structural Analogues from Molecules (2013)

The following compounds (10d, 10e, 10f) share urea and heterocyclic motifs but differ in core scaffolds and substituents :

| Compound ID | Structure Highlights | Substituent Variations | Yield (%) | ESI-MS [M+H]+ (m/z) |

|---|---|---|---|---|

| 10d | Piperazine, thiazole, 4-(trifluoromethyl)phenyl | 4-Trifluoromethyl on phenyl, ethyl ester | 93.4 | 548.2 |

| 10e | Piperazine, thiazole, 3-(trifluoromethyl)phenyl | 3-Trifluoromethyl on phenyl, ethyl ester | 92.0 | 548.2 |

| 10f | Piperazine, thiazole, 3-chlorophenyl | 3-Chloro on phenyl, ethyl ester | 89.1 | 514.2 |

Key Differences from the Target Compound:

Core Scaffold: The target compound uses a piperidine ring, whereas 10d, 10e, and 10f feature a piperazine ring linked to a thiazole moiety.

Urea Substituents :

- The target compound’s urea is attached to a 2-chlorophenyl group (ortho-substitution), while 10d and 10e have trifluoromethyl groups at para (10d) and meta (10e) positions. 10f uses a 3-chlorophenyl group (meta-substitution). Substituent position and electronic effects (e.g., chloro vs. trifluoromethyl) influence lipophilicity and receptor interactions.

Ester Groups :

- The target compound has a methyl carboxylate at the piperidine 1-position, whereas 10d–10f employ an ethyl acetate ester . Methyl esters typically confer lower molecular weight and higher metabolic stability compared to ethyl esters.

Molecular Complexity: The analogs include a thiazole ring absent in the target compound.

Biological Activity

Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound has the molecular formula and features a piperidine ring substituted with a ureido group and a chlorophenyl moiety. The synthesis typically involves a multi-step process:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from appropriate precursors.

- Introduction of the Ureido Group : The piperidine derivative reacts with an isocyanate to form the ureido linkage.

- Attachment of the Chlorophenyl Group : This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, involving palladium catalysts .

The biological activity of Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate can be attributed to its interactions with specific molecular targets, such as enzymes and receptors. The ureido group can form hydrogen bonds with amino acid residues in active sites, while the piperidine ring may engage in hydrophobic interactions, modulating protein activity and leading to various biological effects .

Antimicrobial Activity

Research indicates that compounds within this class exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives possess antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

Preliminary studies suggest potential antitumor effects. In vitro assays have demonstrated that certain piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling cascades related to cell survival and death .

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting that structural modifications could enhance potency .

- Antitumor Research : Another investigation focused on the effects of piperidine derivatives on human cancer cell lines (e.g., HeLa cells). The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Data Summary

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires careful selection of reaction conditions (e.g., solvents like dichloromethane or DMF, catalysts, and temperature control). Multi-step protocols often involve:

Ureido Linker Formation: Reacting 2-chlorophenyl isocyanate with a piperidine precursor under anhydrous conditions.

Methylation: Using methyl chloroformate in the presence of a base (e.g., NaOH) to introduce the carboxylate group.

Purification via column chromatography or recrystallization is critical to remove byproducts like unreacted intermediates .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., ureido C=O stretch at ~1650 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer:

Q. How does the 2-chlorophenyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer: The electron-withdrawing chloro group reduces electron density on the ureido nitrogen, enhancing resistance to acidic hydrolysis but increasing susceptibility to nucleophilic attack in basic conditions. Stability studies should use HPLC to monitor degradation products at pH 2–10 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock to simulate binding to receptors (e.g., kinase domains).

- Molecular Dynamics (MD): Assess binding stability over time under physiological conditions.

- Free Energy Calculations: Predict binding affinity (ΔG) using MM-PBSA/GBSA methods. Validate with in vitro assays .

Q. What strategies resolve contradictions in biological activity data across different synthetic batches?

- Methodological Answer:

- Purity Analysis: Employ LC-MS to detect trace impurities (e.g., <0.5% byproducts).

- Bioactivity Replicates: Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm reproducibility.

- Structural Confirmation: X-ray crystallography or 2D-NMR to rule out stereoisomer formation .

Q. How do modifications to the ureido linker or piperidine ring affect pharmacological profiles in SAR studies?

- Methodological Answer:

- Ureido Modifications: Replacing 2-chlorophenyl with electron-donating groups (e.g., 4-methylphenyl) alters receptor affinity.

- Piperidine Substituents: Introducing bulky groups (e.g., tert-butyl) enhances metabolic stability but may reduce solubility.

- Activity Testing: Use kinase inhibition assays and logP measurements to correlate structure with function .

Q. What kinetic and thermodynamic approaches elucidate degradation pathways under physiological conditions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.